molecular formula C12H9ClN2O B11875703 6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline

6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline

Cat. No.: B11875703
M. Wt: 232.66 g/mol
InChI Key: MIYKVMRUGQZQKG-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. It is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom at the 6th position and a methoxy group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with a suitable pyrrole derivative under acidic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroloquinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-dihydroxyquinoxaline
  • 3-Chloro-6-methoxy-2-(methylthio)quinoxaline
  • Pyrrolo[1,2-a]quinoxaline derivatives

Uniqueness

6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

6-chloro-3-methoxypyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C12H9ClN2O/c1-16-11-5-6-15-9-4-2-3-8(13)12(9)14-7-10(11)15/h2-7H,1H3

InChI Key

MIYKVMRUGQZQKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NC3=C(N2C=C1)C=CC=C3Cl

Origin of Product

United States

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